

Application Notes and Protocols for Determining N-Methylmescaline Cytotoxicity

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Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B1201431*

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Introduction

N-Methylmescaline (NMM) is a naturally occurring phenethylamine alkaloid found in several cactus species, including *Lophophora williamsii* (peyote).^[1] It is a structural analog of the well-known psychedelic compound mescaline. As interest in psychedelic compounds and their derivatives for potential therapeutic applications grows, a thorough understanding of their cytotoxic profiles is essential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of N-Methylmescaline using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

While N-Methylmescaline is reported to be less toxic than mescaline, quantitative data on its effects on cell viability is limited.^[1] The data presented in these notes are illustrative and intended to provide a framework for experimental design and data presentation. Researchers should generate their own data for specific cell lines and experimental conditions.

Data Presentation: Illustrative Cytotoxicity of N-Methylmescaline

The following tables summarize hypothetical data from the described assays to illustrate how results can be presented for clear comparison.

Table 1: Cell Viability (MTT Assay) of various cell lines after 48-hour exposure to N-Methylmescaline.

Cell Line	N-Methylmescaline IC50 (μM)
SH-SY5Y (Human Neuroblastoma)	850
HepG2 (Human Hepatocellular Carcinoma)	1200
HEK293 (Human Embryonic Kidney)	> 2000
Jurkat (Human T-cell Leukemia)	950

Table 2: Membrane Integrity (LDH Assay) of various cell lines after 48-hour exposure to N-Methylmescaline.

Cell Line	N-Methylmescaline EC50 (μM) for LDH Release	% Maximum LDH Release at 1000 μM
SH-SY5Y	900	65%
HepG2	1350	55%
HEK293	> 2000	< 20%
Jurkat	1050	70%

Table 3: Apoptosis Induction (Caspase-3/7 Assay) in various cell lines after 24-hour exposure to N-Methylmescaline.

Cell Line	Fold Increase in Caspase-3/7 Activity at 500 μM	Fold Increase in Caspase-3/7 Activity at 1000 μM
SH-SY5Y	2.5	4.8
HepG2	1.8	3.2
HEK293	1.2	1.5
Jurkat	3.1	5.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.^[2]

Materials:

- N-Methylmescaline stock solution (in sterile DMSO or PBS)
- Selected cell lines
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of N-Methylmescaline in complete culture medium.

- Remove the medium from the wells and add 100 μ L of the N-Methylmescaline dilutions.
- Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well.
 - Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[\[3\]](#)

Materials:

- N-Methylmescaline stock solution
- Selected cell lines
- Complete cell culture medium
- 96-well flat-bottom plates

- LDH cytotoxicity assay kit (commercially available)
- Microplate reader

Protocol:

- Cell Seeding and Compound Treatment:
 - Follow steps 1 and 2 of the MTT assay protocol.
 - Prepare the following controls:
 - Spontaneous LDH release (vehicle-treated cells)
 - Maximum LDH release (cells treated with lysis buffer provided in the kit)
 - No-cell control (medium only)
- Sample Collection:
 - After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
 - Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
- LDH Reaction:
 - Prepare the LDH reaction mixture according to the manufacturer's instructions.
 - Add 50 µL of the reaction mixture to each well containing the supernatant.
 - Incubate for 30 minutes at room temperature, protected from light.
- Absorbance Measurement:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.^{[1][4]}

Materials:

- N-Methylmescaline stock solution
- Selected cell lines
- Complete cell culture medium
- 96-well, opaque-walled plates
- Caspase-Glo® 3/7 Assay System (or similar)
- Luminometer

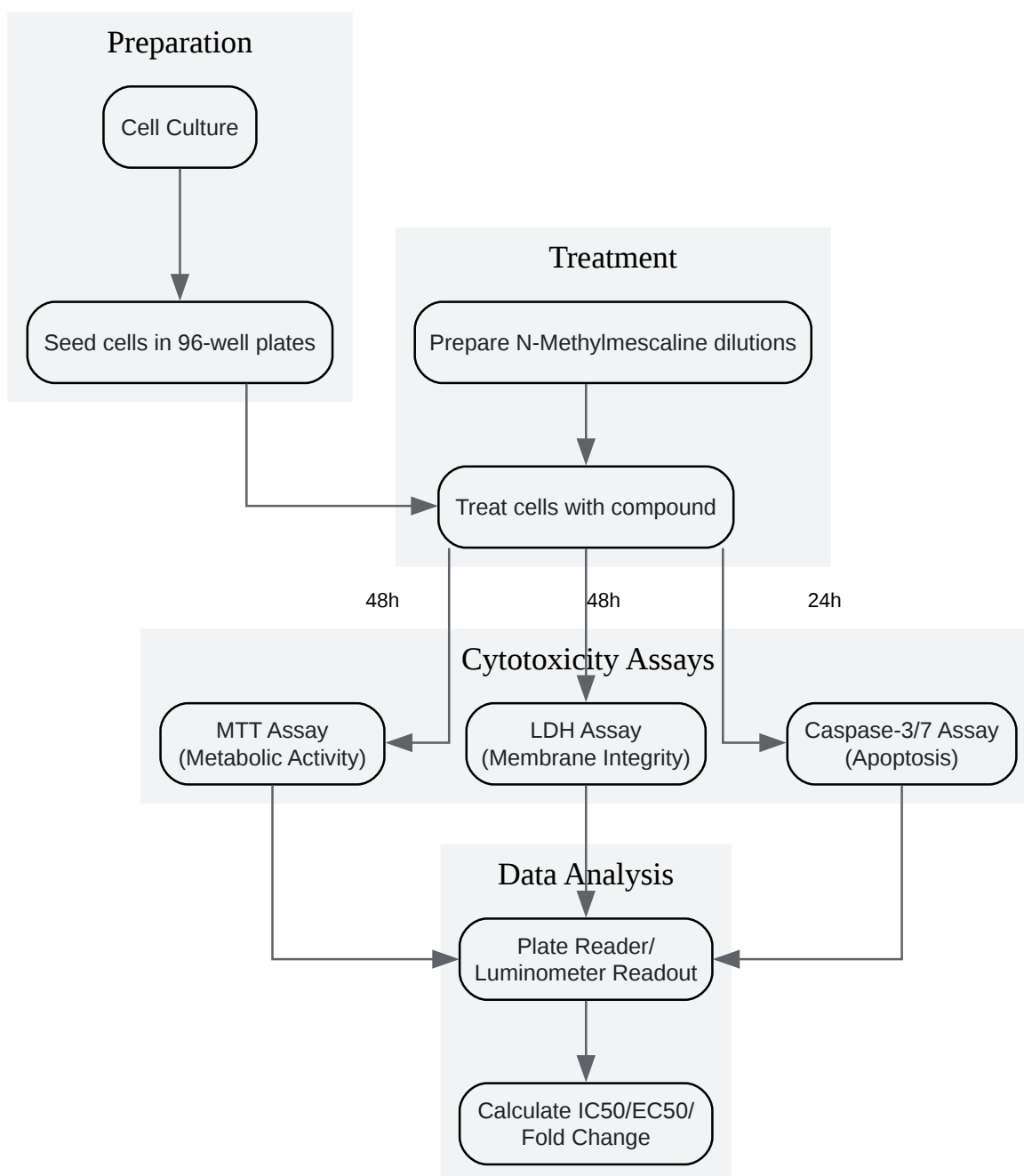
Protocol:

- Cell Seeding and Compound Treatment:
 - Seed cells in a 96-well, opaque-walled plate as described in the MTT protocol.
 - Treat cells with serial dilutions of N-Methylmescaline and controls.
 - Incubate for the desired time (e.g., 6, 12, or 24 hours).
- Assay Reagent Addition:
 - Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
 - Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
 - Mix gently on a plate shaker for 30-60 seconds.
- Incubation and Luminescence Measurement:

- Incubate the plate at room temperature for 1-3 hours.
- Measure the luminescence of each well using a luminometer.

Visualizations

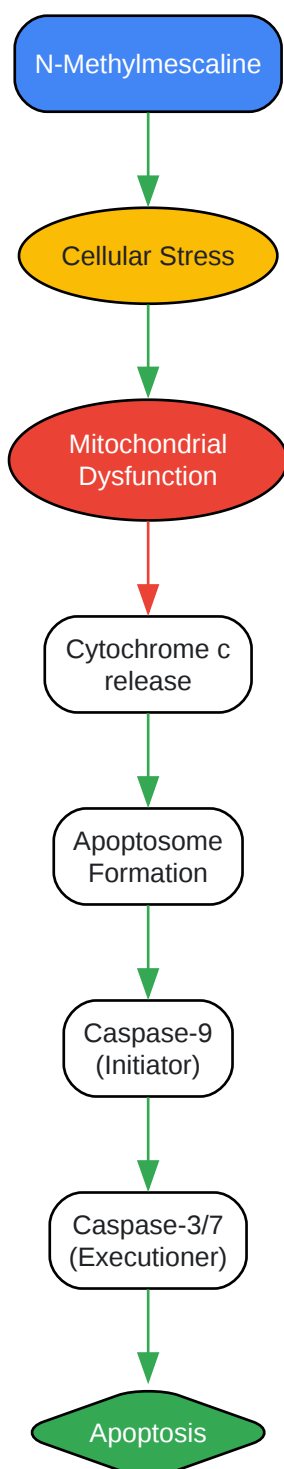
Experimental Workflow



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Caption: Workflow for assessing N-Methylmescaline cytotoxicity.

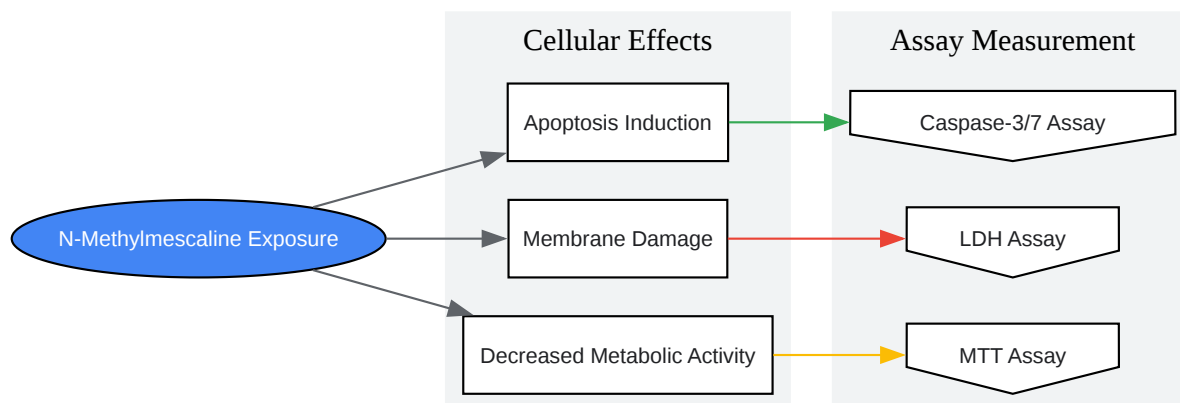
Proposed Signaling Pathway for N-Methylmescaline Induced Apoptosis



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Caption: Proposed intrinsic apoptotic pathway for NMM cytotoxicity.

Relationship Between Cytotoxicity Assays



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Caption: Correlation of cellular effects and detection assays.

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